1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine
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Overview
Description
1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C14H14ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and an ethanamine group is attached to the 4 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobiphenyl with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amines .
Scientific Research Applications
1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chlorobiphenyl: A closely related compound with similar structural features but lacking the ethanamine group.
1-(4-Chlorophenyl)ethanamine: Another related compound with a similar structure but different substitution pattern.
Uniqueness: 1-(4’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C14H14ClN |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14ClN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3 |
InChI Key |
FAJUSYIYLQWAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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